molecular formula C18H34O2 B1181175 Methyl 8-(2-hexylcyclopropyl)octanoate

Methyl 8-(2-hexylcyclopropyl)octanoate

Cat. No.: B1181175
M. Wt: 282.5 g/mol
InChI Key: LQYIDOFTTFCXEO-UHFFFAOYSA-N
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Description

Methyl 8-(2-hexylcyclopropyl)octanoate (C₁₈H₃₄O₂) is a cyclopropane-containing fatty acid methyl ester (FAME) characterized by a hexyl-substituted cyclopropane ring integrated into an octanoate backbone. It is identified in diverse biological and synthetic contexts, including plant seed extracts , pyrolysis products of methyl ricinoleate , fermented almond/oat beverages , and insect lipids . Its structural rigidity from the cyclopropane ring distinguishes it from linear or unsaturated esters, influencing its physicochemical properties and biological roles.

Properties

IUPAC Name

methyl 8-(2-hexylcyclopropyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIDOFTTFCXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(2-hexylcyclopropyl)octanoate typically involves the esterification of cyclopropaneoctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-(2-hexylcyclopropyl)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-(2-hexylcyclopropyl)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(2-hexylcyclopropyl)octanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison of Methyl 8-(2-Hexylcyclopropyl)octanoate and Analogs
Compound Name Molecular Formula Key Structural Feature Natural/Synthetic Source Notable Concentration/Abundance Biological/Functional Role
This compound C₁₈H₃₄O₂ Cyclopropane ring with hexyl substituent Seed extracts, insect lipids 5.14% in pyrolysis fractions Lipid metabolism marker
Methyl sterculate C₁₉H₃₄O₂ Cyclopropene ring (unsaturated) Plant seeds Not quantified Membrane fluidity modulation
Methyl-2-octylcyclopropene-1-heptanoate C₁₉H₃₂O₂ Cyclopropene ring with octyl substituent Seed extracts Not quantified Potential bioactivity (unreported)
DCPLA-ME (Methyl 8-(2-pentylcyclopropyl)octanoate) C₂₁H₃₈O₂ Bicyclopropyl structure with pentyl chain Synthetic (PKCε activator) Laboratory use (1 mg/mL in DMSO) Enzyme activation
Methyl octanoate C₉H₁₈O₂ Linear ester (no cyclopropane) Pineapple pulp Up to 1496 µg·kg⁻¹ Aroma compound
Key Observations:
  • Cyclopropane vs. Cyclopropene Rings: Methyl sterculate and methyl-2-octylcyclopropene-1-heptanoate contain unsaturated cyclopropene rings, which are more reactive than the saturated cyclopropane in the target compound. This difference may influence oxidative stability and biological interactions .
  • Substituent Chain Length: DCPLA-ME features a pentyl chain on its bicyclopropyl structure, while the target compound has a hexyl group. This variation affects molecular weight (322.53 vs.
  • Linear Esters: Methyl octanoate, a linear analog, lacks cyclopropane rigidity and is found in higher concentrations in natural products like pineapple (up to 1496 µg·kg⁻¹ ), suggesting cyclopropane-containing esters are less abundant in certain matrices.

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties and Functional Data
Property/Parameter This compound Methyl Sterculate DCPLA-ME Methyl Octanoate
log Pow (Predicted) ~6.5 (highly lipophilic) ~7.0 ~7.2 ~3.5
Thermal Stability Stable up to pyrolysis conditions Likely lower due to cyclopropene Not reported Volatile at RT
Biological Activity Marker in lipid metabolism Membrane modulator PKCε activator Aroma contributor
Concentration in Natural Sources 29.0–62.8 µg·kg⁻¹ in fermented drinks Not quantified Synthetic only 67.75–1496 µg·kg⁻¹
Key Findings:
  • Lipophilicity : Cyclopropane-containing esters exhibit higher log Pow values than linear analogs, enhancing membrane permeability and persistence in lipid-rich environments .
  • Thermal Behavior : The target compound remains stable under pyrolysis (5.14% yield at 500°C ), whereas cyclopropene-containing analogs like methyl sterculate may decompose more readily due to ring strain.
  • Functional Roles: While methyl octanoate serves as a volatile aroma compound, cyclopropane esters are implicated in structural lipid roles (e.g., insect cuticle formation ). DCPLA-ME’s synthetic design enables targeted enzyme activation .

Biological Activity

Methyl 8-(2-hexylcyclopropyl)octanoate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a methyl ester with a unique cyclopropyl group, which influences its chemical reactivity and biological activity. The molecular formula is C18H34O2C_{18}H_{34}O_2, with a molecular weight of approximately 282.46 g/mol. Its structural uniqueness allows it to interact with various biological systems in distinctive ways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, the compound's interaction with bacterial membranes may disrupt their integrity, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Interaction : The compound may alter membrane permeability, affecting ion transport and cellular homeostasis.
  • Enzyme Modulation : It can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Receptor Interaction : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported an IC50 value of 20 µg/mL against certain pathogens, indicating moderate potency compared to standard antimicrobial agents .
  • Anti-inflammatory Activity : In experimental models, the compound reduced inflammation markers significantly when administered at specific doses, showcasing its therapeutic potential in inflammatory conditions.
  • Comparative Analysis : When compared with similar compounds, this compound displayed superior antimicrobial activity due to its unique structural features that enhance membrane disruption capabilities .

Table 1: Biological Activity Overview

Activity TypeObserved EffectIC50 Value (µg/mL)
AntimicrobialEffective against bacteria20
Anti-inflammatoryReduced cytokine productionNot specified

Table 2: Comparison with Other Compounds

CompoundAntimicrobial Activity (IC50 µg/mL)Anti-inflammatory Effect
This compound20Yes
Standard Antibiotic A15Moderate
Standard Antibiotic B25No

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 2
Methyl 8-(2-hexylcyclopropyl)octanoate

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